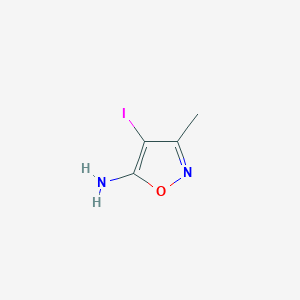

4-iodo-3-methyl-1,2-oxazol-5-amine

Description

The exact mass of the compound 4-Iodo-3-methylisoxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDXMTSFXGDDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305189 | |

| Record name | 4-Iodo-3-methyl-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-84-7 | |

| Record name | 4-Iodo-3-methyl-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methyl-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-3-methyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Isoxazole Core Structures in Contemporary Chemical Research

Isoxazoles, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, are a cornerstone in medicinal chemistry and materials science. researchgate.netresearchgate.netrsc.org Their unique electronic and structural properties make them valuable scaffolds in the design of new therapeutic agents and functional materials. researchgate.netmdpi.com The isoxazole (B147169) ring is present in several commercially available drugs, highlighting its importance in the pharmaceutical industry. researchgate.netrsc.org

The versatility of the isoxazole core stems from its ability to engage in various chemical transformations, allowing for the introduction of diverse functional groups. This adaptability has led to the synthesis of a wide array of isoxazole derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.orgmdpi.com Recent research has focused on developing novel synthetic methods to access complex isoxazole-containing molecules with enhanced efficacy and selectivity. researchgate.netrsc.org

Overview of Halogenated and Aminated Heterocycles in Organic Synthesis

Halogenated and aminated heterocycles are crucial building blocks in organic synthesis. sigmaaldrich.com Halogen atoms, due to their electrophilicity and ability to act as leaving groups, play a pivotal role in the activation and functionalization of organic compounds. mdpi.com The introduction of a halogen, such as iodine, into a heterocyclic ring can significantly alter its reactivity and provide a handle for further synthetic manipulations, including cross-coupling reactions. mdpi.com

Similarly, the amino group is a key functional group in a vast number of biologically active molecules and pharmaceuticals. libretexts.org The process of introducing an amino group, known as amination, is a fundamental transformation in organic chemistry. acs.org Direct C-H amination of heteroarenes represents a powerful strategy for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. acs.org The combination of a halogen and an amino group on a heterocyclic core, as seen in 4-iodo-3-methyl-1,2-oxazol-5-amine, offers a unique platform for creating diverse and complex molecular architectures.

Distinctive Structural Elements of 4 Iodo 3 Methyl 1,2 Oxazol 5 Amine

The iodine atom, being the largest and least electronegative of the common halogens, makes the C4-I bond susceptible to cleavage and participation in various coupling reactions. The methyl group at the C3 position can influence the steric and electronic environment of the ring. The amino group at the C5 position is a key functional group that can participate in a wide range of chemical reactions, such as acylation and condensation. libretexts.org The relative positions of these substituents on the isoxazole (B147169) ring create a unique regio- and stereochemical environment that can be exploited in targeted synthesis.

Current Research Landscape Pertaining to 4 Iodo 3 Methyl 1,2 Oxazol 5 Amine and Its Proximate Analogues

Strategies for Isoxazole Ring Construction

The formation of the 1,2-oxazole nucleus is the foundational step in the synthesis of the target compound. Various methodologies have been developed, primarily involving cyclization and condensation reactions.

Cyclization Reactions Utilizing Precursors to the 1,2-Oxazole Nucleus

Cyclization reactions are a common and effective method for constructing the isoxazole ring. These reactions typically involve the formation of the N-O bond through the reaction of a nitrogen source, such as hydroxylamine (B1172632), with a suitable three-carbon precursor.

One prominent strategy involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This approach has been utilized to prepare a variety of regioisomeric 1,2-oxazole derivatives. The synthetic route commences with the condensation of a 1,3-diketone with an amine source to generate the β-enamino ketoester intermediate. Subsequent treatment with hydroxylamine leads to the cyclized isoxazole product. For instance, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate has been synthesized using this methodology, with the isoxazole ring carbons appearing at characteristic chemical shifts in the 13C NMR spectrum (δ 108.3 for C-4, 150.2 for C-3, and 179.5 for C-5) researchgate.net.

Another versatile cyclization approach is the reaction of thiocarbamoylcyanoacetates with hydroxylamine. This method provides a convenient route to 5-aminoisoxazoles. The process starts with the synthesis of ethyl arylthiocarbamoyl-cyanoacetates from the reaction of aryl isothiocyanates with sodium ethylcyanoacetate. These intermediates are then reacted with hydroxylamine in refluxing ethanol (B145695) to yield the corresponding 5-aminoisoxazoles researchgate.net. The electronegativity of the cyano group is thought to direct the reaction towards the formation of 5-aminoisoxazoles over isoxazolones researchgate.net.

A three-step synthesis for 5-amino-3-methyl-isoxazole-4-carboxylic acid has also been reported, which begins with the preparation of ethyl 2-cyano-3-ethoxybut-2-enoate. This intermediate is then reacted with hydroxylamine in the presence of sodium ethoxide to form ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. The final step involves the hydrolysis of the ester to the carboxylic acid nih.gov.

| Precursor | Reagents | Product | Reference |

| β-Enamino ketoesters | Hydroxylamine hydrochloride | Substituted 1,2-oxazoles | researchgate.net |

| Thiocarbamoylcyanoacetates | Hydroxylamine | 5-Aminoisoxazoles | researchgate.net |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | Hydroxylamine, EtONa | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | nih.gov |

Condensation-Based Methodologies for Isoxazole Scaffold Formation

Condensation reactions provide another major pathway to the isoxazole scaffold. These methods often involve the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine.

A notable example is the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde, which starts with a condensation reaction. In this multi-step synthesis, acetone (B3395972) oxime is condensed with 2,2-diethoxy ethyl acetate (B1210297) to furnish 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. This intermediate is then aromatized using methanesulfonyl chloride to yield 5-(diethoxymethyl)-3-methylisoxazole (B13912869) google.com. This sequence effectively builds the 3-methylisoxazole (B1582632) core, which can be further functionalized.

The reaction of β-keto esters with hydroxylamine hydrochloride is a classical and widely used condensation method for preparing isoxazol-5(4H)-ones, which are tautomers of 5-hydroxyisoxazoles and can be precursors to other functionalized isoxazoles. For instance, a three-component reaction of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride can yield 3,4-disubstituted isoxazol-5(4H)-ones mdpi.com.

Another strategy involves the reaction of acetylacetonitrile, which can be formed from the reaction of ethyl acetate and acetonitrile (B52724), with hydroxylamine hydrochloride under alkaline conditions to produce 3-amino-5-methylisoxazole (B124983) google.com.

| Precursor 1 | Precursor 2 | Product | Reference |

| Acetone oxime | 2,2-Diethoxy ethyl acetate | 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | google.com |

| β-Keto ester | Hydroxylamine hydrochloride | Isoxazol-5(4H)-one | mdpi.com |

| Acetylacetonitrile | Hydroxylamine hydrochloride | 3-Amino-5-methylisoxazole | google.com |

Regioselective Introduction of the Iodine Substituent at the C4 Position

The introduction of an iodine atom at the C4 position of the isoxazole ring is a key step in the synthesis of the target compound. This can be achieved through either direct iodination of a pre-formed isoxazole ring or by incorporating the iodine atom during the ring formation process.

Direct Iodination Protocols for Isoxazole Systems

Direct iodination of an existing isoxazole ring is a common and efficient method for introducing iodine at the C4 position. This is typically achieved using an electrophilic iodine source.

In the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde, the precursor 5-(diethoxymethyl)-3-methylisoxazole is subjected to an iodination reaction using N-iodosuccinimide (NIS) in acetonitrile. The reaction is promoted by the addition of an acid and proceeds upon heating to give the desired 4-iodo-3-methylisoxazole-5-formaldehyde google.com. The use of NIS is a well-established method for the iodination of electron-rich heterocyclic systems.

While direct nitration of 5-aminoisoxazoles at the C4 position has been studied, suggesting the C4 position is susceptible to electrophilic attack, direct iodination of 5-amino-3-methylisoxazole (B44965) would be a plausible route to the iodo-substituted intermediate mathnet.ru.

| Substrate | Iodinating Agent | Product | Reference |

| 5-(Diethoxymethyl)-3-methylisoxazole | N-Iodosuccinimide (NIS) | 4-Iodo-3-methylisoxazole-5-formaldehyde | google.com |

Indirect Approaches to C4-Iodination via Pre-functionalization

An alternative strategy involves the use of a pre-functionalized precursor that already contains the iodine atom or a group that can be readily converted to iodine. However, for the specific target molecule, direct iodination appears to be the more documented and straightforward approach.

Functionalization and Derivatization at the C5-Amine Position

The final stage in the synthesis of the target compound involves the introduction and subsequent functionalization of the amine group at the C5 position.

Once the 5-amino group is in place, it can be further functionalized through various reactions, such as N-acylation and N-alkylation.

N-Acylation: The C5-amino group of 5-aminoisoxazoles can be acylated using acid chlorides or other acylating agents. The reaction of an amine with an acid chloride is a vigorous reaction that typically proceeds to completion, often in the presence of a base to neutralize the HCl byproduct fiveable.melibretexts.org. This allows for the introduction of a wide variety of acyl groups onto the nitrogen atom, leading to the formation of N-substituted amides. For example, the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been shown to be reactive in peptide coupling reactions, demonstrating its ability to act as a nucleophile nih.gov.

N-Alkylation: The C5-amino group can also undergo N-alkylation with alkyl halides. This reaction is a standard method for forming carbon-nitrogen bonds. The reaction of a primary amine with an alkyl halide can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. The outcome can often be controlled by adjusting the stoichiometry of the reactants youtube.com. The use of a base, such as potassium carbonate, is typically required to neutralize the hydrohalic acid formed during the reaction sciencemadness.org.

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Ammonia (B1221849) source, Reducing agent | Primary Amine |

| N-Acylation | Acid chloride, Base | N-Acyl-5-aminoisoxazole |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-aminoisoxazole |

Amination Strategies for 1,2-Oxazole Cores

The introduction of an amino group at the C5 position of the isoxazole ring is a critical transformation. Direct amination of a pre-formed isoxazole can be challenging. Therefore, indirect methods, where the amine functionality is derived from a precursor group, are more common.

One prominent strategy involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This method provides a direct route to 5-aminoisoxazoles in good yields. The reaction proceeds through the formation of an intermediate from aryl isothiocyanates and a cyanoacetate (B8463686) derivative, which then cyclizes with hydroxylamine to form the 5-aminoisoxazole ring. researchgate.net This approach is valued for its utility in generating a library of C3-substituted-5-aminoisoxazoles. researchgate.net

Another approach involves building the ring with the nitrogen atom already in place. The reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents is a fundamental method for forming the isoxazole core. youtube.com By selecting appropriate starting materials, the C5-amino group or a precursor can be incorporated during the initial cyclization step.

Synthesis of the C5-Amino Group from Precursor Functionalities

Converting a pre-existing functional group at the C5 position into an amino group is a versatile and widely employed strategy.

From Carboxylic Acid Derivatives: A multi-step pathway can begin with a C5-carboxyl group. For instance, a 5-isoxazole carboxylic acid can be converted to its corresponding carbonyl azide (B81097). nih.gov This azide can then undergo a Curtius rearrangement to yield the C5-amine. Another patented method describes the conversion of a carboxylic acid to an oxime, which is subsequently reduced to form the 5-amino group. google.com

From Halides: A 5-halomethylisoxazole can be converted to a 5-azidomethyl isoxazole via reaction with sodium azide. Subsequent reduction of the azide, for example with triphenylphosphine, yields the corresponding 5-aminomethylisoxazole. google.com However, the use of potentially explosive sodium azide is a significant drawback to this method. google.com

The synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde, a potential precursor, has been documented. google.com This aldehyde could theoretically be converted to an oxime and then reduced to the target 5-aminomethyl group, which after a subsequent step could yield the 5-amine.

Introduction and Manipulation of the Methyl Group at the C3 Position

The installation of the methyl group at the C3 position of the isoxazole ring is almost universally accomplished by incorporating it into one of the acyclic starting materials before the ring-forming cyclization reaction. This strategy is efficient and avoids the complexities of C-H activation or functionalization on the heterocyclic ring itself.

A prevalent method involves the condensation of hydroxylamine hydrochloride with a β-ketoester, such as ethyl acetoacetate (B1235776). nih.govorientjchem.orgisca.me The acetyl group of the ethyl acetoacetate directly provides the C3-methyl group of the resulting isoxazole. Similarly, reacting hydroxylamine with acetyl acetonitrile is another effective route where the acetyl moiety becomes the source of the C3-methyl group. google.com

A patented three-step process for preparing 3-amino-5-methyl isoxazole starts with generating acetyl acetonitrile from ethyl acetate and acetonitrile, which already contains the required carbon skeleton for the C3-methyl group. google.com These examples underscore a consistent synthetic theme: the C3-methyl group is typically integral to the chosen keto-compound or nitrile precursor rather than being added post-cyclization.

Comparative Analysis of Established and Emerging Synthetic Routes for this compound

While a direct comparative analysis for the specific synthesis of this compound is not extensively documented, examining the synthesis of closely related isoxazole derivatives provides insight into the efficiency and green credentials of various methods. The synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, which share the C3-methyl feature, is a well-studied model reaction.

Evaluation of Reaction Efficiencies and Selectivities

The efficiency of isoxazole synthesis is heavily dependent on the catalyst, solvent, and reaction conditions. High yields and short reaction times are key metrics for evaluating a synthetic route. Multi-component reactions (MCRs), which combine several starting materials in a single step, are often favored for their operational simplicity and atom economy. orientjchem.org

The table below compares different catalytic systems for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, a reaction analogous to the formation of the isoxazole core of the target compound.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Tartaric acid (10 mol%) | Water | Room Temp. | 1-2 h | 80-92 | isca.meresearchgate.net |

| Citric Acid | Water | Reflux | 5-24 h | 70-90 | orientjchem.org |

| WEOFPA/Glycerol | Solvent-free | 60 °C | 1-2 h | 86-92 | nih.gov |

| Antimony trichloride | Water | Not specified | Short | High | researchgate.net |

| None (Microwave) | Not specified | Not specified | Not specified | High | nih.goveurekaselect.com |

| None (Ultrasound) | Various | Not specified | Short | High | elifesciences.orgpreprints.org |

This data indicates that modern catalytic methods, particularly those employing green conditions, can achieve high yields in remarkably short reaction times. The selectivity in these MCRs is generally high, leading to the desired isoxazolone product with minimal byproducts. nih.goveurekaselect.com

Assessment of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. eurekaselect.com

Several eco-friendly strategies have been successfully developed:

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Many modern syntheses of isoxazolones are performed in water, often with the aid of catalysts like tartaric acid or citric acid, which enhances reaction rates and simplifies work-up. orientjchem.orgresearchgate.net

Green Catalysts: The use of benign and recyclable catalysts is a key aspect of green synthesis. Organocatalysts like citric acid and tartaric acid are biodegradable and readily available. orientjchem.orgresearchgate.net Furthermore, novel catalysts derived from agro-waste, such as water extract of orange fruit peel ash (WEOFPA), have proven highly effective, turning waste into a valuable resource. nih.gov

Energy-Efficient Methods: Microwave irradiation and sonochemistry (ultrasound) represent significant advances in energy-efficient synthesis. nih.govelifesciences.orgpreprints.org Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. eurekaselect.com Similarly, ultrasound offers enhanced reaction efficiency, reduced energy consumption, and often allows for solvent-free conditions. elifesciences.orgpreprints.org

The following table summarizes the advantages of various green synthetic approaches for isoxazole derivatives.

| Green Approach | Key Advantages | References |

| Water as Solvent | Non-toxic, non-flammable, inexpensive, enhances reaction rates. | orientjchem.orgisca.meresearchgate.net |

| Microwave Irradiation | High selectivity, improved yields, significantly reduced reaction times. | nih.goveurekaselect.com |

| Ultrasonic Irradiation | Enhanced efficiency, reduced energy use, shorter reaction times, operational simplicity. | elifesciences.orgpreprints.org |

| Agro-Waste Catalyst (WEOFPA) | Inexpensive, benign, good atom economy, utilizes waste material. | nih.gov |

| Organocatalysis (e.g., Citric Acid) | Environmentally benign, versatile, promotes reactions in water. | orientjchem.org |

These emerging techniques demonstrate a clear trend towards more sustainable and efficient production of isoxazole-based molecules, aligning with the core principles of green chemistry. elifesciences.orgpreprints.org

Reactivity Profile of the C4-Iodo Moiety

The carbon-iodine bond at the C4 position of the isoxazole ring is a key site for functionalization. The electron-withdrawing nature of the isoxazole ring, combined with the excellent leaving group ability of iodine, makes this position susceptible to a variety of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C4-iodo group serves as an effective handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling offers a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. While specific examples for this compound are not extensively documented, the successful Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles demonstrates the viability of this transformation on the isoxazole core. researchgate.net Given that C-I bonds are generally more reactive than C-Br bonds in such catalytic cycles, a high efficiency for the coupling of this compound with various boronic acids or their derivatives is anticipated. researchgate.net The use of a bulky phosphine (B1218219) ligand, such as P(t-Bu)₃·HBF₄, has been shown to be essential in related systems to achieve high yields. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling on a Related Isoxazole System To illustrate the potential of this reaction, the following table details conditions used for a similar transformation.

| Starting Material | Coupling Partner | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-disubstituted 5-bromoisoxazole | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Dioxane / K₃PO₄ | 3,4,5-trisubstituted isoxazole | Good to high | researchgate.net |

The Sonogashira coupling provides a direct route to C4-alkynylated isoxazoles by reacting the C4-iodo moiety with a terminal alkyne. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. chemrxiv.orgrsc.org The reaction is highly versatile and has been successfully applied to a wide range of halo-heterocycles, indicating its applicability to this compound for the synthesis of complex alkynyl-isoxazole derivatives. nih.govrsc.org

The Buchwald-Hartwig amination can be employed to form a new C-N bond at the C4 position by coupling this compound with a primary or secondary amine. This reaction, catalyzed by palladium complexes with specialized phosphine ligands, is a fundamental tool for constructing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic substitution of the iodine atom on the isoxazole ring is another potential pathway for functionalization. In electron-deficient heterocyclic systems, a halogen atom can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. While specific studies on this compound are limited, related chloro-substituted heterocyclic products have been shown to undergo C-Cl bond displacement with nitrogen, oxygen, and sulfur nucleophiles. This suggests that the more reactive C-I bond could similarly be targeted by various nucleophiles to introduce a range of functional groups.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Lithiation)

The C4-iodo bond can be converted into a carbon-metal bond, creating a potent nucleophilic center at the C4 position. Lithium-halogen exchange is a particularly effective method for this transformation, often utilizing an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. wikipedia.org This reaction is typically very fast for aryl iodides. wikipedia.org The resulting 4-lithio-3-methyl-1,2-oxazol-5-amine intermediate can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install diverse substituents at the C4 position. This two-step sequence provides a powerful alternative to cross-coupling reactions for the formation of new C-C bonds. The formation of Grignard reagents from aryl iodides is also a standard transformation, though it may require specific conditions to avoid side reactions with the amine group.

Chemical Transformations of the C5-Amine Group

The C5-amino group is a versatile nucleophilic handle that can undergo a variety of chemical modifications to produce a range of derivatives.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine at the C5 position can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. However, studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid have indicated that this amino group can be relatively unreactive, potentially due to electronic effects or intramolecular hydrogen bonding, requiring forcing conditions for acylation to proceed. mdpi.com In a study on a different heterocyclic system, the acetylation of methyl 5-amino-1H- wikipedia.orgwikipedia.orgmdpi.comtriazole-3-carboxylate with acetic anhydride (B1165640) was successful, yielding diacetylated products. nih.govbibliotekanauki.pl

Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or carbamoyl (B1232498) chlorides produces ureas. These transformations allow for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties.

Table 2: Potential Reactions of the C5-Amine Group

| Reaction Type | Reagent Class | Product Class | Note | Reference |

|---|---|---|---|---|

| Acylation | Acid chloride, Anhydride | Amide | Reactivity can be low in some isoxazole systems. | mdpi.com |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Analogous to acylation. | |

| Carbamoylation | Isocyanate, Carbamoyl chloride | Urea | Analogous to acylation. |

Alkylation and Arylation of the Amino Moiety

The C5-amine can undergo N-alkylation with alkyl halides or other alkylating agents to form secondary or tertiary amines. monash.edu These reactions are typically carried out in the presence of a base to neutralize the acid generated. In some cases, prior protection of the amine, for example as a sulfonamide, followed by alkylation and deprotection, is a common strategy. monash.edu

N-arylation of the C5-amino group is effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are the most prominent methods. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmit.edu These reactions involve coupling the C5-amine with an aryl halide or pseudohalide (e.g., triflate) to generate N-aryl-isoxazolamines. A variety of ligands and reaction conditions have been developed to accommodate a broad range of substrates and functional groups, making this a highly versatile method for creating complex amine derivatives. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Diazotization Reactions and Subsequent Transformations

The primary amino group at the C5 position of this compound is amenable to diazotization, a cornerstone transformation in aromatic chemistry. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amine into a highly reactive diazonium salt. This intermediate, the 4-iodo-3-methyl-1,2-oxazol-5-diazonium salt, serves as a gateway to a variety of functional groups at the C5 position.

The inherent instability of diazonium salts means they are generally prepared and used immediately in subsequent reactions. Classic transformations such as the Sandmeyer and Balz-Schiemann reactions are applicable to this heterocyclic system. wikipedia.orgwikipedia.org

Sandmeyer Reaction: This reaction involves the use of copper(I) salts to replace the diazonium group with a range of nucleophiles. For instance, treatment of the 4-iodo-3-methyl-1,2-oxazol-5-diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield the corresponding 5-chloro, 5-bromo, or 5-cyano derivatives. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Balz-Schiemann Reaction: To introduce a fluorine atom onto the isoxazole ring, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt. wikipedia.org Gentle heating of this salt then leads to the formation of the 5-fluoro-4-iodo-3-methyl-1,2-oxazole, with the expulsion of nitrogen gas and boron trifluoride. wikipedia.org

The following table summarizes the expected outcomes of these transformations, based on established methodologies for aromatic amines. wikipedia.orgwikipedia.orgnih.govmasterorganicchemistry.com

| Reagent | Expected Product at C5 | Reaction Name |

| CuCl | -Cl | Sandmeyer |

| CuBr | -Br | Sandmeyer |

| CuCN | -CN | Sandmeyer |

| HBF₄, heat | -F | Balz-Schiemann |

| KI | -I | Sandmeyer (Iodination) |

| H₂O, heat | -OH | Hydrolysis |

| H₃PO₂ | -H | Deamination |

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The 5-amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netresearchgate.netwikipedia.org This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.netyoutube.com

The formation of these isoxazole-containing Schiff bases is a versatile method for elaborating the core structure, often yielding compounds with interesting biological activities and applications in coordination chemistry. researchgate.netwikipedia.orgnih.gov The general reaction is as follows:

R¹(C=O)R² + H₂N-isoxazole → R¹R²C=N-isoxazole + H₂O

The reaction conditions for Schiff base formation are generally mild, often involving refluxing in a suitable solvent like ethanol. nih.govscienceopen.com The resulting imines are typically stable, crystalline solids.

Below is a table of representative condensation reactions with various aldehydes and ketones, illustrating the scope of this transformation for amino-isoxazole derivatives. researchgate.netresearchgate.net

| Carbonyl Compound | Solvent | Catalyst | Product Structure |

| Benzaldehyde | Ethanol | Acetic Acid (catalytic) | C₆H₅CH=N-isoxazole |

| 4-Methoxybenzaldehyde | Methanol | - | 4-MeO-C₆H₄CH=N-isoxazole |

| Salicylaldehyde | Ethanol | - | 2-HO-C₆H₄CH=N-isoxazole |

| Acetone | Methanol | Acetic Acid (catalytic) | (CH₃)₂C=N-isoxazole |

| Cyclohexanone | Toluene | p-Toluenesulfonic acid | (C₆H₁₀)=N-isoxazole |

Electrophilic and Nucleophilic Reactivity of the Isoxazole Ring System

Substituent Effects on Ring Reactivity

The reactivity of the isoxazole ring in this compound towards electrophiles and nucleophiles is modulated by the electronic and steric effects of its substituents.

Amino Group (-NH₂): Located at the C5 position, the amino group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the ring and enhancing its nucleophilicity. This makes the ring more susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group at the C3 position is a weak activating group, exerting a +I (inductive) effect that slightly increases the electron density of the ring. Its steric bulk can also influence the regioselectivity of reactions. youtube.com

Iodo Group (-I): The iodine atom at the C4 position has a dual electronic effect. It is electron-withdrawing via its -I (inductive) effect, which deactivates the ring towards electrophilic substitution. However, it can also donate electron density through a +M effect, although this is generally weaker for halogens. The primary influence of the iodo group is deactivating, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack, especially at the carbon to which it is attached.

Ring-Opening and Rearrangement Processes Induced by Specific Reagents

The isoxazole ring, while aromatic, contains a weak N-O bond that is susceptible to cleavage under various conditions, leading to a range of synthetically useful products. rsc.orgnih.gov

Base-Catalyzed Ring Opening: Isoxazoles can undergo ring-opening reactions in the presence of a base. acs.orgacs.org The reaction is initiated by deprotonation at the most acidic position, which for this compound would likely be influenced by the substituents. Cleavage of the N-O bond typically follows, leading to the formation of a β-ketonitrile or a related open-chain species. The exact outcome would depend on the reaction conditions and the stability of the intermediates.

Reductive Cleavage: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. rsc.orgnih.gov Common reagents for this transformation include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), or treatment with reagents like molybdenum hexacarbonyl (Mo(CO)₆) or samarium iodide (SmI₂). rsc.orgnih.govtandfonline.com For this compound, reductive cleavage would be expected to yield a β-aminoenone, a valuable synthetic intermediate. The iodine atom may also be susceptible to reduction under these conditions.

Reactions with Electrophiles: Certain electrophiles can induce ring-opening. For example, treatment with an electrophilic fluorinating agent can lead to fluorination followed by N-O bond cleavage, yielding a fluorinated carbonyl compound. researchgate.netacs.org

The following table illustrates potential ring-opening products based on general isoxazole reactivity.

| Reagent/Condition | Type of Reaction | Expected Product Type |

| Strong Base (e.g., NaOEt) | Base-catalyzed ring opening | β-ketonitrile derivative |

| H₂/Raney Ni | Reductive cleavage | β-aminoenone |

| Mo(CO)₆, H₂O | Reductive cleavage | β-aminoenone |

| Selectfluor® | Electrophile-induced ring opening | α-fluoro-β-ketonitrile derivative |

These transformations highlight the utility of this compound as a versatile building block, capable of undergoing a variety of reactions at both its substituents and the heterocyclic core itself.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Comprehensive Analysis of ¹H and ¹³C NMR Spectra for Definitive Structure Confirmation

For this compound, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule.

Methyl Protons (-CH₃): A singlet integrating to three protons would be expected for the methyl group at the C3 position. Its chemical shift would likely appear in the upfield region, typically around δ 2.0-2.5 ppm.

Amine Protons (-NH₂): A broad singlet integrating to two protons would correspond to the primary amine group at the C5 position. The chemical shift of this signal can be highly variable (typically δ 2-5 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would be expected to display four signals, one for each unique carbon atom in the heterocyclic ring and the methyl group.

Methyl Carbon (-CH₃): An upfield signal around δ 10-20 ppm.

C4 (Iodo-substituted): This carbon, bonded to the heavy iodine atom, would likely appear at a significantly upfield chemical shift (around δ 70-90 ppm) due to the heavy atom effect.

C3 and C5: The two carbons bonded to nitrogen and oxygen within the isoxazole ring would appear in the downfield region (typically δ 150-170 ppm).

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.0-2.5 (s, 3H) | ~10-20 |

| -NH₂ | ~2.0-5.0 (br s, 2H) | - |

| C3 | - | ~150-160 |

| C4-I | - | ~70-90 |

| C5-NH₂ | - | ~160-170 |

(Note: These are estimated values based on general principles and data from similar structures. s = singlet, br s = broad singlet)

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected as there are no vicinal or long-range H-H couplings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons to both C3 and C4, and the amine protons to C5 and C4. These correlations are vital for confirming the substitution pattern on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A NOESY spectrum could show a correlation between the methyl protons and the amine protons, providing information about the preferred conformation or solid-state packing.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The predicted monoisotopic mass for C₄H₅IN₂O is 223.94466 Da. uni.lu HRMS analysis would confirm this exact mass. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of iodine, CO, or HCN, which would help to confirm the structure of the isoxazole core.

Predicted HRMS Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 224.95194 |

| [M+Na]⁺ | 246.93388 |

| [M-H]⁻ | 222.93738 |

(Data from PubChemLite, predicted values)

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

N-H Stretching: The primary amine group would show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Vibrations for the methyl group's C-H bonds would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which would result in absorptions in the 1500-1650 cm⁻¹ region.

N-O Stretching: The N-O bond within the ring would have a characteristic stretch, typically in the 1300-1400 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Molecular Geometry

Single-crystal XRD is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule. nih.gov This would offer an unambiguous confirmation of the connectivity and the planar nature of the isoxazole ring.

Advanced Spectroscopic Probes for Investigating Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the electronic transitions within a molecule. Isoxazole and its derivatives are aromatic heterocycles and are expected to absorb UV light. The spectrum would likely show one or more absorption bands in the 200-400 nm range, corresponding to π→π* transitions within the conjugated system of the isoxazole ring. The presence of the amino group (an auxochrome) and iodine may cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to the unsubstituted 3-methylisoxazole.

Computational and Theoretical Investigations of 4 Iodo 3 Methyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. For 4-iodo-3-methyl-1,2-oxazol-5-amine, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The isoxazole (B147169) ring is an inherently planar five-membered heterocycle. The substituents—an iodine atom at position 4, a methyl group at position 3, and an amino group at position 5—will influence the electronic distribution and may introduce minor deviations from perfect planarity. The C-I bond is expected to be the longest single bond to the ring due to the large atomic radius of iodine. The amino group, with its lone pair of electrons, can participate in resonance with the ring system, affecting the C5-N bond length.

Below is a table of predicted molecular geometry parameters for this compound, derived from DFT calculations on analogous substituted isoxazoles. researchgate.netresearchgate.net

| Parameter | Predicted Value |

|---|---|

| Bond Length C3-C4 (Å) | 1.43 |

| Bond Length C4-C5 (Å) | 1.38 |

| Bond Length C5-N (Amine) (Å) | 1.37 |

| Bond Length C4-I (Å) | 2.09 |

| Bond Angle C3-C4-C5 (°) | 108.5 |

| Bond Angle I-C4-C5 (°) | 125.0 |

| Dihedral Angle H-N-C5-C4 (°) | ~0 or ~180 (near planar) |

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, these predictions can guide experimental characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net The electron-withdrawing iodine atom at C4 is expected to deshield the adjacent ring carbons (C3 and C5). The electron-donating amino group at C5 will have a shielding effect on the ring carbons.

IR Spectroscopy: Infrared (IR) spectroscopy reveals the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. nih.govresearchgate.net Key predicted vibrational frequencies for this compound would include N-H stretching from the amine group, C=N and N-O stretching from the isoxazole ring, and the C-I stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. researchgate.net Isoxazole derivatives typically exhibit π-π* transitions. The substituents on the ring will modulate the energy of the molecular orbitals and thus shift the absorption bands.

The following table presents predicted spectroscopic data for this compound based on computational studies of similar compounds. nih.govresearchgate.netresearchgate.netnih.gov

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | δ (C3) | ~155 ppm |

| 13C NMR | δ (C4) | ~80 ppm |

| 13C NMR | δ (C5) | ~160 ppm |

| 1H NMR | δ (CH3) | ~2.2 ppm |

| 1H NMR | δ (NH2) | ~5.0-6.0 ppm |

| IR | ν(N-H) | 3300-3500 cm-1 |

| IR | ν(C=N) | ~1620 cm-1 |

| IR | ν(C-I) | ~500-600 cm-1 |

| UV-Vis | λmax (π-π*) | ~250-280 nm |

Analysis of Aromaticity and Electron Density Distribution within the 1,2-Oxazole Ring

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. For heterocyclic systems like isoxazole, aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.netnih.gov HOMA values are based on the deviation of bond lengths from an ideal aromatic system, while NICS values are based on the magnetic shielding at the center of the ring. amazonaws.comnih.gov The isoxazole ring is considered to be weakly aromatic.

The electron density distribution within this compound is significantly influenced by its substituents. The electronegative oxygen and nitrogen atoms in the ring create a permanent dipole moment. researchgate.net The amino group at C5 is a strong electron-donating group, increasing the electron density at this position and ortho/para positions through resonance. Conversely, the iodine atom at C4 is electron-withdrawing through an inductive effect.

Mulliken population analysis is a method to estimate the partial atomic charges on the atoms in a molecule, providing insight into the electron distribution. chemrxiv.orguni-muenchen.dewikipedia.orgchemrxiv.orgq-chem.com

Predicted Mulliken charges for the key atoms in this compound are presented below, based on calculations on related heterocycles. researchgate.netrsc.org

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O1 | -0.40 |

| N2 | -0.15 |

| C3 | +0.25 |

| C4 | -0.10 |

| C5 | +0.20 |

| I | -0.05 |

| N (Amine) | -0.50 |

Theoretical Studies on Tautomeric Equilibria and Conformational Preferences

Substituted aminoisoxazoles can exist in different tautomeric forms. For this compound, the primary equilibrium to consider is the amino-imino tautomerism. Computational chemistry can predict the relative energies of these tautomers, and thus their equilibrium populations, in both the gas phase and in solution. Generally, for 5-aminoisoxazoles, the amino tautomer is significantly more stable than the imino form.

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. acs.orglibretexts.org For this compound, the key conformational degrees of freedom are the rotation of the amino group and the methyl group. The rotation of the amino group is expected to have a relatively low energy barrier, and the most stable conformation is likely to be one where the amino group is planar or nearly planar with the isoxazole ring to maximize resonance stabilization.

Computational Elucidation of Reaction Mechanisms and Transition States for Derivatives and Reactivity

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. rsc.org Isoxazoles can undergo various reactions, and the substituents on the ring play a crucial role in determining the reactivity. mdpi.comacs.org

For this compound, several reaction types can be computationally explored:

Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic substitution, typically at the C4 position. reddit.comresearchgate.net The electron-donating amino group would activate the ring towards this type of reaction.

Nucleophilic Aromatic Substitution: The presence of the iodine atom, a good leaving group, at the C4 position suggests that nucleophilic substitution could be a viable reaction pathway, especially if the ring is further activated by electron-withdrawing groups. researchgate.netrsc.org

Reactions of the Amino Group: The amino group can act as a nucleophile, participating in reactions such as acylation or alkylation.

DFT calculations can model the potential energy surfaces for these reactions, identifying the lowest energy pathways and predicting the regioselectivity of the products. nih.gov

Investigation of Non-covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the solid-state structure, physical properties, and biological activity of molecules. frontiersin.orgjyu.fi this compound has several functional groups capable of engaging in a variety of non-covalent interactions.

Hydrogen Bonding: The amino group is a classic hydrogen bond donor, and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor. researchgate.netrichmond.edu This is a highly directional interaction where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. mdpi.comnih.gov Halogen bonding can be a strong and specific interaction, significantly influencing crystal packing. rsc.orgmdpi.comnih.gov

π-π Stacking: The aromatic isoxazole ring can participate in π-π stacking interactions with other aromatic systems.

Computational methods can be used to model and quantify these interactions, predicting their geometries and energies.

The table below summarizes the key non-covalent interactions expected for this compound. mdpi.comnih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amine) | N (Ring), O (Ring) | 2.0 - 2.5 | -3 to -8 |

| Halogen Bond | C-I | N, O, π-system | 2.8 - 3.5 | -2 to -5 |

| π-π Stacking | Isoxazole Ring | Isoxazole Ring | 3.3 - 3.8 | -1 to -3 |

Applications of 4 Iodo 3 Methyl 1,2 Oxazol 5 Amine and Its Derivatives in Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate for Diversification of Heterocyclic Systems

The dual functionality of 4-iodo-3-methyl-1,2-oxazol-5-amine renders it a highly adaptable intermediate in synthetic chemistry. The presence of an amine group allows for standard transformations such as acylation, alkylation, and diazotization, while the iodo-substituted carbon provides a handle for transition-metal-catalyzed cross-coupling reactions. This positions the compound as a key starting material for generating a wide array of more complex heterocyclic structures. beilstein-journals.orgresearchgate.net

Precursor in the Synthesis of Complex Organic Molecules

As a "heterocyclic building block," this compound serves as a foundational scaffold for constructing intricate molecules. sigmaaldrich.com The isoxazole (B147169) moiety itself is a stable aromatic system found in numerous biologically active compounds. The synthetic utility of the iodo-isoxazole framework has been demonstrated in various contexts. For instance, 4-iodoisoxazoles are known to undergo Suzuki reactions to introduce new aryl or heteroaryl groups at the 4-position, a common strategy for molecular diversification. beilstein-journals.org

Furthermore, the synthesis of related structures, such as 4-iodo-3-methylisoxazole-5-formaldehyde, highlights the adaptability of this core for creating derivatives with different functional groups, which can then be elaborated into more complex targets. researchgate.net The weaker nitrogen-oxygen bond within the isoxazole ring also offers a potential site for ring-cleavage reactions, allowing for transformations into different heterocyclic or acyclic systems under specific conditions. researchgate.net

Building Block for Multifunctional Scaffolds

The inherent structure of this compound makes it an ideal building block for multifunctional scaffolds. The amine and iodo groups can be functionalized orthogonally, allowing for a stepwise and controlled construction of target molecules. For example, the amine can be protected while the iodo group undergoes a Sonogashira, Heck, or Stille coupling reaction. Subsequently, deprotection of the amine allows for further modification at that site. This selective reactivity is crucial for assembling molecules with precisely defined architectures.

A key advantage of the iodo-substituent is its high reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro derivatives, often enabling milder reaction conditions and broader substrate scope. This facilitates the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, thereby generating diverse molecular libraries from a single starting scaffold.

Table 1: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | 4-Aryl/Alkenyl-isoxazoles |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | 4-Alkenyl-isoxazoles |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | 4-Alkynyl-isoxazoles |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 4,5-Diaminoisoxazoles |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | 4-Alkyl/Aryl-isoxazoles |

Potential in Ligand Design for Organometallic Catalysis

While direct applications of this compound as a ligand are not extensively documented, its structural features suggest significant potential in organometallic catalysis. The nitrogen atom of the oxazole (B20620) ring and the exocyclic amine group can act as a bidentate chelate system for coordinating to transition metals. alfachemic.commdpi.com

Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is paramount for asymmetric catalysis, which is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The oxazoline (B21484) ring system, a close relative of the oxazole, is a well-established "privileged" scaffold in a multitude of successful chiral ligands (e.g., PHOX, BOX). researchgate.net

By modifying this compound, new chiral ligands could be developed. For example, the amine group could be used to append a chiral auxiliary, or it could be transformed into a new chiral center. The resulting ligand could then coordinate to a metal center, creating a chiral environment to control the stereochemical outcome of a catalytic reaction. Given the success of oxazoline-based ligands in reactions like asymmetric allylic alkylations and cyclopropanations, isoxazole-based analogues represent a promising, yet underexplored, area of research. nih.gov

Non-chiral Ligands for Transition Metal-Catalyzed Reactions

In addition to chiral ligands, there is a continuous need for novel non-chiral ligands that can fine-tune the reactivity and selectivity of transition metal catalysts. The N,N-bidentate chelation possibility of this compound makes it a candidate for stabilizing metal centers in various oxidation states. The electronic properties of the isoxazole ring can influence the electron density at the metal center, thereby modulating its catalytic activity.

Derivatives of this compound could be employed in a range of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization. For example, vanadium complexes bearing oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization, yielding polymers with distinct physical properties. mdpi.com This demonstrates that even simple oxazole-based ligands can have a considerable impact on catalyst performance. mdpi.com

Development of Novel Materials with Tunable Properties

The application of isoxazole derivatives is expanding from synthetic chemistry into materials science. The rigid, aromatic nature of the isoxazole ring, combined with the potential for extensive functionalization, makes this compound a prospective monomer for the synthesis of novel organic materials.

Through polymerization or incorporation into larger macromolecular structures, materials with tailored electronic, optical, or thermal properties could be achieved. For instance, thiazole-based ligands, which are structurally similar to oxazoles, can form phosphorescent materials when complexed with transition metals like ruthenium or iridium. alfachemic.com It is conceivable that isoxazole-based metal complexes could exhibit similar photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Furthermore, the ability to create polymers from isoxazole-containing monomers opens the door to functional materials. Research on vanadium catalysts with oxazole-based ligands has shown that the ligand structure directly influences the microstructure and physical properties of the resulting polymers. mdpi.com By designing polymers incorporating the this compound scaffold, it may be possible to create materials with tunable characteristics for a variety of advanced applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅IN₂O | PubChem uni.lu |

| Molecular Weight | 224.00 g/mol | ChemBK chembk.com |

| Monoisotopic Mass | 223.94466 Da | PubChem uni.lu |

| Physical Form | Powder | Sigma-Aldrich sigmaaldrich.com |

| InChIKey | QYDXMTSFXGDDNY-UHFFFAOYSA-N | PubChem uni.lu |

Integration into Functional Polymers and Supramolecular Assemblies

The unique structural characteristics of this compound, specifically the presence of an iodine atom and an amino group on the oxazole ring, make it a compelling building block for the construction of advanced functional polymers and intricate supramolecular assemblies. The strategic placement of these functional groups allows for a variety of chemical modifications and non-covalent interactions, enabling the tailored design of materials with specific properties.

The iodo group on the oxazole ring is of particular importance for its ability to participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.orgnih.gov In the context of this compound, the iodine atom can act as a potent halogen bond donor, interacting with halogen bond acceptors such as nitrogen or oxygen atoms in other molecules. rsc.org This directional interaction can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular structures. Research on other iodo-substituted heterocyclic compounds has demonstrated the robustness and predictability of halogen bonding in crystal engineering and the formation of co-crystals. rsc.org For instance, studies on oxazole derivatives have shown that the nitrogen atom of the oxazole ring is a primary halogen bond acceptor site. rsc.org

The amino group at the 5-position of the oxazole ring offers a versatile handle for covalent modification, allowing for the integration of the molecule into polymer chains. This can be achieved through various polymerization techniques, such as condensation polymerization or by functionalizing the amino group to introduce a polymerizable moiety. Once incorporated into a polymer backbone, the iodo-substituted oxazole units can act as sites for post-polymerization modification or as recognition sites for the formation of polymer complexes through halogen bonding. This dual functionality—covalent integration and non-covalent recognition—opens avenues for the development of "smart" polymers that can respond to external stimuli.

The interplay between the iodo and amino groups can also lead to the formation of intramolecular or intermolecular hydrogen bonds, further influencing the conformation and packing of the resulting polymers or supramolecular structures. The ability to control these non-covalent interactions is crucial for designing materials with desired mechanical, thermal, or electronic properties.

Applications in Optoelectronic or Responsive Materials

The electronically rich and tunable nature of the this compound scaffold suggests its potential for use in the development of novel optoelectronic and responsive materials. The combination of an electron-donating amino group and an electron-withdrawing (due to the electronegativity of the nitrogen and oxygen in the ring) and polarizable (due to the iodine atom) heterocyclic system can lead to interesting photophysical properties.

In the realm of optoelectronics, heterocyclic compounds, particularly those with donor-acceptor architectures, are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The electronic properties of such molecules, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by modifying the substituents on the heterocyclic core. researchgate.net The amino group in this compound can act as a strong electron donor, while the iodo-oxazole system can be considered the acceptor or a tunable component. This push-pull system can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for many optoelectronic applications. The presence of the heavy iodine atom could also promote intersystem crossing, potentially leading to phosphorescent materials suitable for high-efficiency OLEDs.

Furthermore, the principles of halogen bonding can be extended to the design of responsive materials. The strength and directionality of halogen bonds can be influenced by external stimuli such as temperature, solvent polarity, or the presence of competing Lewis bases. nih.govresearchgate.net This responsiveness can be harnessed to create materials that change their optical or electronic properties in a controlled manner. For example, a polymer incorporating this compound units could exhibit changes in its fluorescence or conductivity upon the introduction of a specific analyte that can interact with the halogen bonding sites.

The development of responsive polymers, such as those that exhibit pH or temperature sensitivity, is another promising area. While research has focused on systems like poly(2-oxazoline)s, the underlying principle of incorporating functional groups that respond to environmental changes is applicable here. rsc.org The amino group on the oxazole ring can be protonated or deprotonated depending on the pH, which would alter the electronic properties of the entire molecule and any polymer it is part of. This could lead to pH-responsive changes in fluorescence or solubility.

Below is a table summarizing the key functionalities of this compound and their potential applications in materials science:

| Functional Group | Key Interaction/Property | Potential Application in Materials Science |

| Iodo Group | Halogen Bond Donor | - Directing supramolecular self-assembly- Crystal engineering- Post-polymerization modification site |

| Amino Group | - Covalent modification handle- Hydrogen bond donor- pH-responsive site | - Integration into polymer backbones- Tuning polymer conformation- Development of pH-sensitive materials |

| Oxazole Ring | - Electron-accepting character- Platform for functionalization | - Core of optoelectronic materials- Scaffold for responsive systems |

| Combined System | Donor-Acceptor Architecture | - Intramolecular Charge Transfer (ICT)- Tunable HOMO/LUMO levels for OLEDs and OPVs |

Future Research Directions and Outlook for 4 Iodo 3 Methyl 1,2 Oxazol 5 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to 4-iodo-3-methyl-1,2-oxazol-5-amine is a foundational research objective. While traditional methods for the synthesis of substituted isoxazoles exist, future efforts should focus on sustainable and scalable approaches.

| Step | Proposed Reaction | Key Advantages |

| 1 | Cycloaddition of a nitrile oxide with an enamine | Atom economical, direct formation of the isoxazole (B147169) ring |

| 2 | Regioselective iodination | Use of molecular iodine with a mild oxidizing agent to avoid harsh reagents |

| 3 | Amination | Direct amination or a two-step reduction of a nitro precursor |

Further research into enzymatic or chemoenzymatic methods could also provide highly selective and sustainable routes to chiral derivatives of this compound, opening up new avenues for asymmetric synthesis.

Advanced Functionalization Strategies for Enhanced Chemical Utility

The strategic functionalization of this compound is critical to expanding its utility as a synthetic intermediate. The presence of both an iodo group and an amino group provides orthogonal handles for a wide range of chemical transformations.

Future research should focus on leveraging the iodo group for transition-metal-catalyzed cross-coupling reactions. This would enable the introduction of a diverse array of substituents at the 4-position of the isoxazole ring, including aryl, heteroaryl, alkyl, and alkynyl groups. The development of robust protocols for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings would be of particular interest.

Concurrently, the amino group at the 5-position can be exploited for various derivatizations, such as acylation, sulfonylation, and reductive amination. The selective functionalization of either the iodo or the amino group, while leaving the other intact for subsequent reactions, will be a key area of investigation.

| Functionalization Strategy | Target Moiety | Potential Applications |

| Suzuki Coupling | Aryl/Heteroaryl | Synthesis of novel biaryl compounds for medicinal chemistry |

| Sonogashira Coupling | Alkynyl | Creation of rigid scaffolds for materials science |

| Acylation of Amine | Amide | Modulation of electronic properties and biological activity |

Investigation of Unexplored Reactivity Patterns

Beyond established functionalization strategies, the unique electronic nature of the this compound scaffold may give rise to novel and unexplored reactivity patterns. The interplay between the electron-donating amino group and the electron-withdrawing isoxazole ring, as well as the influence of the iodo substituent, could lead to unexpected chemical behavior.

Future studies could explore the potential for intramolecular cyclization reactions, where the amino group or a derivative thereof reacts with a substituent introduced at the 4-position. This could provide access to novel fused heterocyclic systems with interesting biological or photophysical properties.

Additionally, the reactivity of the isoxazole ring itself under various conditions, such as photochemical or electrochemical stimulation, warrants investigation. Ring-opening and rearrangement reactions could yield valuable synthetic intermediates that are not readily accessible through other means.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of this compound chemistry, the integration of its synthesis and functionalization with modern automation technologies is essential. Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch setups.

The development of continuous-flow processes for the synthesis of this compound would enable the on-demand production of this building block with high purity and reproducibility. Subsequent functionalization reactions could also be performed in-line, creating a streamlined workflow from starting materials to final products.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore a large chemical space of derivatives. This would involve the systematic variation of coupling partners and derivatizing agents to generate libraries of novel compounds for biological evaluation.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis and in-line functionalization | Improved safety, scalability, and reaction control |

| Automated Synthesis | Library generation for high-throughput screening | Rapid exploration of chemical space, accelerated discovery |

Synergistic Applications in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The unique bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.

Future research could focus on developing MCRs where the amino group participates in the initial bond-forming event, followed by a subsequent cross-coupling reaction at the iodo position. This would allow for the rapid construction of highly functionalized and diverse molecular scaffolds from simple starting materials.

Similarly, the design of cascade reactions initiated by the functionalization of this compound could provide elegant and efficient routes to complex heterocyclic systems. For example, a Sonogashira coupling could be followed by an in-situ intramolecular cyclization to generate a fused polycyclic aromatic system. The exploration of such synergistic processes will undoubtedly be a fruitful area of future research.

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 4-iodo-3-methyl-1,2-oxazol-5-amine, and how should data be interpreted?

To confirm the structure, employ Nuclear Magnetic Resonance (NMR) for analyzing substituent positions on the oxazole ring and iodine’s electronic effects. For example:

- ¹H NMR : Methyl groups (3-CH₃) typically appear as singlets near δ 2.1–2.5 ppm, while NH₂ protons resonate around δ 5.0–6.0 ppm but may exchange with D₂O .

- ¹³C NMR : The iodine atom deshields adjacent carbons; expect C-4 (iodo-substituted) near δ 90–100 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 238 (C₄H₆IN₂O) and fragments corresponding to loss of I (Δ m/z 127) .

Q. How can crystallographic tools like SHELX refine the molecular geometry of this compound?

Use SHELXL for small-molecule refinement to resolve bond lengths and angles. Key steps:

Q. What synthetic routes are viable for preparing this compound?

A typical pathway involves:

Oxazole ring formation : Condensation of propargylamine with iodinated ketones under acidic conditions.

Iodination : Electrophilic substitution using I₂/KI in acetic acid at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor via TLC (Rf ≈ 0.4 in 1:3 EtOAc/hexane) .

Advanced Research Questions

Q. How can conflicting NMR data for NH₂ protons in oxazole-5-amine derivatives be resolved?

Conflicting NH₂ signals may arise from tautomerism or hydrogen bonding. Mitigation strategies:

Q. What reaction conditions optimize iodine retention during functionalization of this compound?

Iodine’s lability under harsh conditions requires:

Q. How do computational methods (DFT/MD) predict the bioactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess electrophilicity. The iodine atom lowers LUMO energy, enhancing reactivity with biological nucleophiles .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using force fields (AMBER/CHARMM). Prioritize docking poses with halogen bonding (C–I⋯O/N) .

Methodological Challenges

Q. How to address low yields in the synthesis of this compound?

Common pitfalls and solutions:

- Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb HI during iodination .

- Side reactions : Replace protic solvents (e.g., H₂O) with anhydrous THF or DCM to prevent hydrolysis .

- Catalyst optimization : Screen N-heterocyclic carbene (NHC) catalysts for improved regioselectivity .

Q. What strategies validate hydrogen-bonding networks in crystalline this compound?

- Graph Set Analysis : Use SHELXL to assign motifs (e.g., D [2]2 for NH₂⋯O interactions) .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., I⋯H vs. O⋯H) with CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.